molecular formula C18H14BrN5O3 B15039781 3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039781
M. Wt: 428.2 g/mol
InChI Key: ZPIHAACPUCTXDL-RGVLZGJSSA-N
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Description

Properties

Molecular Formula

C18H14BrN5O3

Molecular Weight

428.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14BrN5O3/c1-11(13-3-2-4-15(9-13)24(26)27)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

ZPIHAACPUCTXDL-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid hydrazide. The final step involves the condensation of this intermediate with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₈H₁₄BrN₅O₃ .
  • Key Features :
    • A pyrazole core substituted with a 4-bromophenyl group at position 2.
    • A carbohydrazide moiety at position 5, forming an (E)-configured hydrazone with a 3-nitrophenyl-substituted ethylidene group.
    • The E-configuration is confirmed via crystallography in analogous compounds (e.g., ) .

Synthesis: Synthesized via condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 3-nitroacetophenone derivatives under acidic or catalytic conditions, following protocols similar to those in .

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethylidene Group

Compound Name Substituent on Ethylidene Key Differences & Implications
Target Compound 3-Nitrophenyl - Strong electron-withdrawing nitro group enhances electrophilicity, potentially improving interactions with enzymes or DNA .
3-(4-Bromophenyl)-N′-[(E)-1-(4-Bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () 4-Bromophenyl - Bromine's hydrophobicity may enhance membrane permeability but reduce solubility. Lacks nitro's redox activity .
N′-[(E)-(3-Bromophenyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide () 3-Bromophenyl + methoxybenzyl - Methoxybenzyl group increases steric bulk and lipophilicity, potentially altering pharmacokinetics .
SKi-178 () 3,4-Dimethoxyphenyl - Methoxy groups improve selectivity for sphingosine kinase 1 (SK1) via hydrogen bonding; lower cytotoxicity than nitro analogs .

Pyrazole Core Modifications

Compound Name Pyrazole Substituent Biological Relevance
Target Compound 4-Bromophenyl - Bromine’s hydrophobicity aids in membrane penetration; may contribute to DNA intercalation .
(E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () 4-Chlorophenyl + tert-butyl - tert-butyl enhances metabolic stability; chloro and hydroxy groups induce apoptosis in A549 lung cancer cells (IC₅₀ ~5 μM) .
3-(4-Bromophenyl)-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide () 4-Bromophenyl + 3-pyridinyl - Pyridine’s basic nitrogen enables hydrogen bonding; may improve solubility in polar solvents .

Electronic and Steric Effects

  • Nitro vs. Bromo/Methoxy Groups :

    • Nitro (target compound): Enhances electrophilicity, enabling redox cycling and reactive oxygen species (ROS) generation, useful in anticancer applications .
    • Bromo (): Increases molecular weight and hydrophobicity, favoring passive diffusion but reducing aqueous solubility .
    • Methoxy (): Electron-donating; improves binding to SK1 via hydrogen bonding without inducing ROS .
  • Steric Effects :

    • Bulky substituents (e.g., tert-butyl in ) improve metabolic stability but may hinder target binding .
    • Linear substituents (e.g., pyridinyl in ) allow better access to enzyme active sites .

Structural Validation and Computational Tools

  • Crystallography : SHELX programs () and WinGX/ORTEP () are widely used for confirming stereochemistry and packing modes .
  • Spectroscopy : NMR and IR data (e.g., ) validate hydrazone formation and substituent positions .
  • Docking Studies : Analogous compounds (e.g., ) use DFT and molecular docking to predict binding modes .

Biological Activity

3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes both bromophenyl and nitrophenyl groups, which may influence its pharmacological properties.

The compound's molecular formula is C18H14BrN5O3C_{18}H_{14}BrN_{5}O_{3} with a molecular weight of 404.23 g/mol. The synthesis typically involves the condensation reaction between 4-bromobenzaldehyde and 3-nitrophenyl-1H-pyrazole-5-carbohydrazide, often carried out in solvents like ethanol or methanol under reflux conditions .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro assays against various cancer cell lines have shown moderate to high activity, particularly against breast and prostate cancer cell lines. For example, a series of pyrazole derivatives were tested in the NCI-60 cancer cell line panel, revealing promising results in inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. A study highlighted the ability of certain pyrazoles to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory action. Compounds similar to this compound displayed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cancer progression. The binding affinity and specificity for these targets are areas for future research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
Compound ASimilar structure without nitro groupModerateHigh
Compound BContains different substituents on pyrazoleHighModerate
Compound CSimilar bromophenyl groupLowHigh

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • In Vivo Studies : A study on carrageenan-induced edema in rats demonstrated significant anti-inflammatory effects for certain pyrazole derivatives, with some compounds showing efficacy comparable to ibuprofen .
  • Antimicrobial Activity : Research has indicated that some pyrazoles exhibit antimicrobial properties against various bacterial strains, providing a potential avenue for therapeutic applications in infectious diseases .

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